Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)-
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Overview
Description
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- is a complex organic compound with the molecular formula C12H22N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- involves multiple stepsThe final step involves the aci-nitro acetylation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (+)-
- Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (±)-
Uniqueness
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
195384-07-7 |
---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-[(2-carboxy-3-hydroxy-6-methylheptan-4-yl)amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C12H22N2O6/c1-7(2)5-9(11(16)8(3)12(17)18)13-10(15)6-14(19)20-4/h6-9,11,16H,5H2,1-4H3,(H,13,15)(H,17,18)/b14-6+ |
InChI Key |
AZVKWDOBZNKSGL-MKMNVTDBSA-N |
Isomeric SMILES |
CC(C)CC(C(C(C)C(=O)O)O)NC(=O)/C=[N+](\[O-])/OC |
Canonical SMILES |
CC(C)CC(C(C(C)C(=O)O)O)NC(=O)C=[N+]([O-])OC |
Origin of Product |
United States |
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